N-(5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-ethylbutanamide

Description

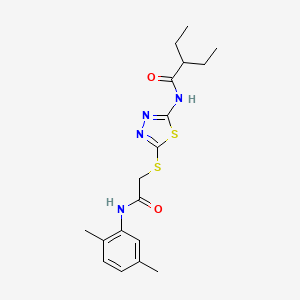

N-(5-((2-((2,5-Dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-ethylbutanamide is a synthetic 1,3,4-thiadiazole derivative characterized by a thioether-linked 2-((2,5-dimethylphenyl)amino)-2-oxoethyl group at the 5-position of the thiadiazole ring and a branched 2-ethylbutanamide moiety at the 2-position. This compound belongs to a class of molecules known for diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects . The structural complexity arises from the combination of a 1,3,4-thiadiazole core, a substituted phenylamino group, and an aliphatic amide chain, which collectively influence its physicochemical and pharmacological properties.

The 2,5-dimethylphenyl group may enhance lipophilicity and target binding compared to simpler aromatic substituents, while the thioether linkage could improve metabolic stability .

Properties

IUPAC Name |

N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O2S2/c1-5-13(6-2)16(24)20-17-21-22-18(26-17)25-10-15(23)19-14-9-11(3)7-8-12(14)4/h7-9,13H,5-6,10H2,1-4H3,(H,19,23)(H,20,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIFFFKYSMHZLOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(=O)NC1=NN=C(S1)SCC(=O)NC2=C(C=CC(=C2)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-ethylbutanamide is a complex organic compound belonging to the class of thiadiazole derivatives. Its structure includes a thiadiazole ring, an amide functional group, and a thioether linkage, which contribute to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by various research findings.

Structural Overview

The compound can be represented as follows:

This molecular structure indicates multiple functional groups that may enhance its biological activity through interactions with various cellular targets.

Biological Activities

1. Antimicrobial Activity

Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing the thiadiazole moiety exhibit significant activity against both Gram-positive and Gram-negative bacteria. For instance:

- Activity Against Bacteria : Studies have shown that this compound demonstrates effectiveness against multidrug-resistant strains of Staphylococcus aureus and Escherichia coli .

- Minimum Inhibitory Concentration (MIC) values for related thiadiazole compounds have been reported to be as low as 32.6 µg/mL against certain pathogens .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

| Compound | Target Microorganism | MIC (µg/mL) |

|---|---|---|

| Thiadiazole Derivative A | Staphylococcus aureus | 32.6 |

| Thiadiazole Derivative B | E. coli | 47.5 |

| This compound | S. aureus, E. coli | TBD |

2. Anticancer Properties

The anticancer potential of thiadiazole derivatives has also been noted in several studies. The mechanism of action is believed to involve the inhibition of key signaling pathways involved in cancer cell proliferation.

Research has indicated that compounds with a similar structural framework exhibit cytotoxic effects on various cancer cell lines:

- Cell Line Studies : In vitro studies have shown that derivatives can induce apoptosis in cancer cells by targeting the PI3K/mTOR signaling pathway .

Table 2: Anticancer Activity of Thiadiazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Thiadiazole Derivative C | MCF7 (Breast Cancer) | TBD |

| Thiadiazole Derivative D | HeLa (Cervical Cancer) | TBD |

3. Anti-inflammatory Effects

The anti-inflammatory properties of thiadiazoles are attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This activity has potential therapeutic implications for diseases characterized by chronic inflammation.

Case Studies and Research Findings

Several studies have highlighted the biological significance of thiadiazole derivatives:

- Antibacterial Study : A study evaluated a series of 1,3,4-thiadiazole derivatives and found them to exhibit moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria compared to standard antibiotics .

- Anticancer Screening : Another research effort focused on the synthesis of novel thiadiazole derivatives that showed promising results in inhibiting cancer cell growth in vitro .

- Anti-inflammatory Evaluation : In vivo studies demonstrated that certain thiadiazole derivatives could significantly reduce inflammation markers in animal models .

Comparison with Similar Compounds

Key Observations:

- Substituent Position Matters : The 2,5-dimethylphenyl group in the target compound differs from the 2,6-dimethylphenyl in Compound D (), which could reduce steric hindrance and improve binding to hydrophobic pockets .

- Thioether vs. Thioacetamide : The target compound’s thioether linkage (SCH₂CONH-) contrasts with the thioacetamide group in ’s 4y. Thioethers generally exhibit greater metabolic stability than thioesters or thioacetamides .

- Biological Activity Trends: Analogs with electron-withdrawing groups (e.g., 4-chlorobenzyl in 5e and 5j) show moderate yields and melting points, while those with aromatic amino groups (e.g., 4y) demonstrate potent anticancer activity .

Physicochemical Properties

Comparative data on melting points, yields, and molecular weights:

The target compound’s higher molecular weight (estimated ~393.5) compared to 4y (~349.4) suggests increased lipophilicity, which may affect bioavailability. The absence of melting point data for the target compound limits direct comparisons, but analogs with similar substituents (e.g., 5h in , melting point 133–135°C) imply moderate thermal stability .

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for N-(5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-ethylbutanamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound’s synthesis involves multi-step reactions typical of 1,3,4-thiadiazole derivatives. For example, cyclization of intermediates like N-substituted carboxamides with iodine and triethylamine in DMF is critical, as demonstrated in similar thiadiazole syntheses . Optimization can leverage statistical design of experiments (DoE) to minimize trial-and-error approaches. Fractional factorial designs or response surface methodologies (RSM) are recommended to identify optimal temperature, solvent ratios, and catalyst loading, ensuring high yield and purity .

Q. How can researchers verify the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

- 1H/13C NMR : To confirm substituent positions and hydrogen environments .

- X-ray diffraction (XRD) : Critical for resolving ambiguities in stereochemistry or bond configurations, as shown in analogous thiadiazole-triazine hybrids .

- HPLC-MS : To assess purity (>95%) and detect side products .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

- Methodological Answer : Start with in vitro assays:

- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria and fungi (e.g., MIC/MBC determination) .

- Cytotoxicity Screening : Use MTT or SRB assays on human cell lines (e.g., HEK-293, HeLa) to rule out nonspecific toxicity .

- Enzyme Inhibition : Test against lipoxygenase or cyclooxygenase isoforms via spectrophotometric monitoring of substrate conversion .

Advanced Research Questions

Q. How can computational modeling enhance understanding of this compound’s reactivity and interaction with biological targets?

- Methodological Answer :

- Reaction Path Search : Quantum mechanical calculations (e.g., DFT) to map energy barriers in synthesis steps, reducing experimental iterations .

- Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite to predict binding affinities with enzymes (e.g., lipoxygenase) and guide SAR studies .

- ADMET Prediction : SwissADME or pkCSM to estimate pharmacokinetic properties (e.g., BBB permeability, CYP inhibition) .

Q. What strategies resolve contradictions in bioactivity data across different experimental models?

- Methodological Answer :

- Meta-Analysis : Aggregate data from multiple assays (e.g., antimicrobial vs. cytotoxicity) to identify context-dependent effects.

- Mechanistic Profiling : Use transcriptomics (RNA-seq) or proteomics (LC-MS/MS) to differentiate on-target effects from off-target interference .

- Dose-Response Refinement : Employ Hill slope analysis to distinguish true bioactivity from assay noise .

Q. How can heterogeneous catalysis or membrane technologies improve the scalability of its synthesis?

- Methodological Answer :

- Membrane Reactors : Enhance yield via continuous-flow systems that remove byproducts (e.g., sulfur intermediates) during cyclization .

- Catalyst Screening : Test immobilized metal catalysts (e.g., Pd/C, zeolites) to reduce iodine usage and improve atom economy .

- Green Solvent Substitution : Replace DMF with cyclopentyl methyl ether (CPME) or 2-MeTHF to align with green chemistry principles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.